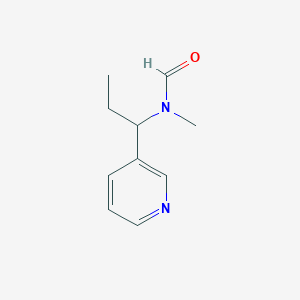
N-甲基-N-(1-吡啶-3-基丙基)甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(1-pyridin-3-ylpropyl)formamide is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further connected to a formamide group
科学研究应用
N-methyl-N-(1-pyridin-3-ylpropyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-pyridin-3-ylpropyl)formamide typically involves the reaction of N-methylformamide with 3-(bromomethyl)pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of N-methylformamide attacks the carbon atom of the bromomethyl group, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: N-methylformamide, 3-(bromomethyl)pyridine
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3)
Temperature: Room temperature
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of N-methyl-N-(1-pyridin-3-ylpropyl)formamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
N-methyl-N-(1-pyridin-3-ylpropyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid.
Reduction: The formamide group can be reduced to form N-methyl-N-(1-pyridin-3-ylpropyl)amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid
Reduction: N-methyl-N-(1-pyridin-3-ylpropyl)amine
Substitution: Nitrated or halogenated derivatives of N-methyl-N-(1-pyridin-3-ylpropyl)formamide
作用机制
The mechanism of action of N-methyl-N-(1-pyridin-3-ylpropyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-methyl-N-(1-pyridin-2-ylpropyl)formamide
- N-methyl-N-(1-pyridin-4-ylpropyl)formamide
- N-methyl-N-(1-pyridin-3-ylethyl)formamide
Uniqueness
N-methyl-N-(1-pyridin-3-ylpropyl)formamide is unique due to the specific positioning of the pyridine ring and the propyl chain, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.
属性
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-5-4-6-11-7-9/h4-8,10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCIYYMDEHTYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394669 |
Source


|
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-12-6 |
Source


|
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
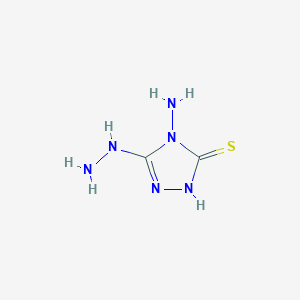
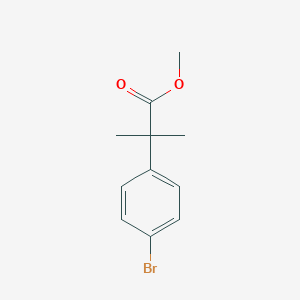
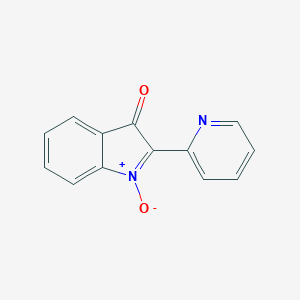
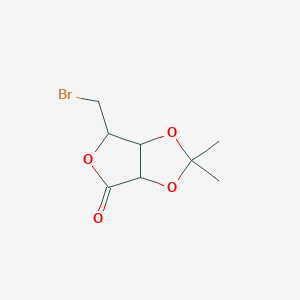

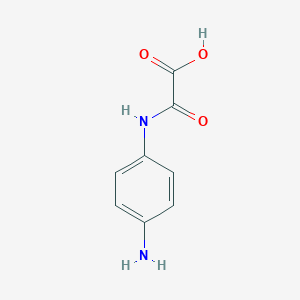
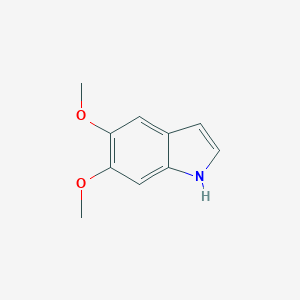
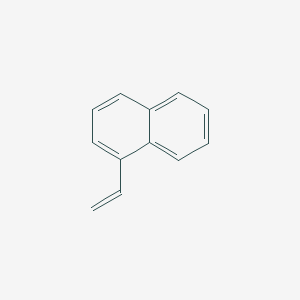
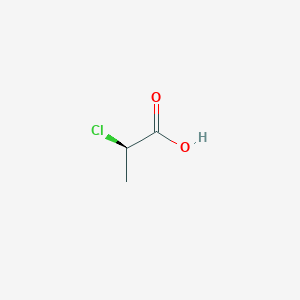
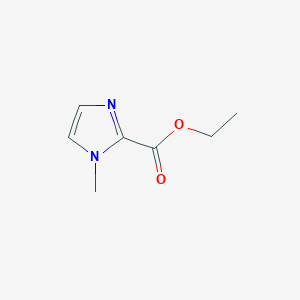
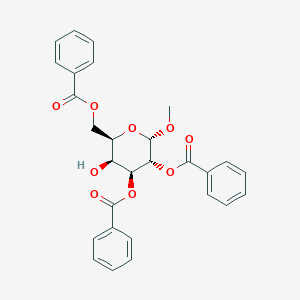
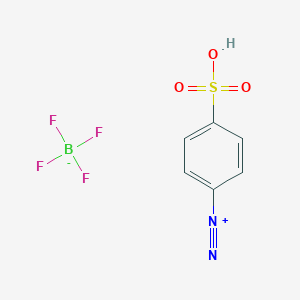
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)
